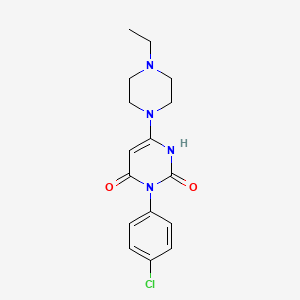

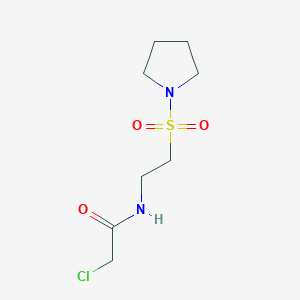

![molecular formula C21H19N3O4S B2450606 N-(4-{[(1-feniletil)carbamoyl]metil}-1,3-tiazol-2-il)-2H-1,3-benzodioxol-5-carboxamida CAS No. 1005308-49-5](/img/structure/B2450606.png)

N-(4-{[(1-feniletil)carbamoyl]metil}-1,3-tiazol-2-il)-2H-1,3-benzodioxol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C21H19N3O4S and its molecular weight is 409.46. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química medicinal y diseño de fármacos

La química medicinal juega un papel crucial en el diseño y desarrollo de nuevos compuestos farmacéuticos. Los investigadores exploran los efectos de las sustancias biológicamente activas sintéticas, semisintéticas y naturales basadas en interacciones moleculares y propiedades fisicoquímicas específicas. En este contexto, se investigan la estructura molecular del compuesto, los grupos funcionales y el potencial farmacológico. Mediante la síntesis de nuevos derivados o la mejora de los fármacos existentes, los químicos medicinales tienen como objetivo mejorar la seguridad y la eficacia, mejorando en última instancia la calidad de vida de los pacientes .

Propiedades antioxidantes

La actividad antioxidante del compuesto es un área de interés. La detección preliminar ha identificado derivados específicos con notables propiedades antioxidantes. Por ejemplo, compuestos como (E)-2-ciano-2-(5-metil-3,4-dihidrociclopenta[b]indol-1(2H)-ilideno)acetamida y (E)-2-(5-cloro-3,4-dihidrociclopenta[b]indol-1(2H)-ilideno)-2-cianoacetamida exhiben una actividad antioxidante significativa en comparación con los medicamentos de referencia .

Potencial antibacterial

Explorar los efectos antibacterianos del compuesto y sus derivados es esencial. Los investigadores han sintetizado compuestos relacionados, como N-{4-[(4-amino-5-sulfanil-4H-1,2,4-triazol-3-il)metil]-1,3-tiazol-2-il}-2-amidas sustituidas. Estos derivados se evaluaron en cuanto a su actividad antibacteriana in vitro contra bacterias como Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa y Salmonella typhi .

Evaluación antimicrobiana

Los nuevos derivados sintetizados se han evaluado como agentes antimicrobianos. Los investigadores evalúan su eficacia contra varios microorganismos, proporcionando información valiosa sobre sus posibles aplicaciones terapéuticas .

Otras actividades biológicas

Si bien los campos mencionados son prominentes, investigaciones adicionales pueden revelar actividades biológicas adicionales asociadas con este compuesto. Los investigadores continúan explorando su potencial en varios contextos, incluidos los efectos antiinflamatorios, antivirales o antitumorales.

En resumen, “N-(4-{[(1-feniletil)carbamoyl]metil}-1,3-tiazol-2-il)-2H-1,3-benzodioxol-5-carboxamida” es prometedor en múltiples dominios científicos, lo que lo convierte en un tema intrigante para la investigación en curso y el desarrollo de fármacos . Si necesita información más detallada o tiene alguna otra consulta, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These compounds interact with a variety of biological targets, indicating a broad spectrum of potential targets for our compound.

Mode of Action

Thiazole derivatives have been shown to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific biological target and the context in which the compound is used.

Biochemical Pathways

For instance, some thiazole derivatives have been shown to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Propiedades

IUPAC Name |

N-[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4S/c1-13(14-5-3-2-4-6-14)22-19(25)10-16-11-29-21(23-16)24-20(26)15-7-8-17-18(9-15)28-12-27-17/h2-9,11,13H,10,12H2,1H3,(H,22,25)(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJXIUQWUVZIJNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

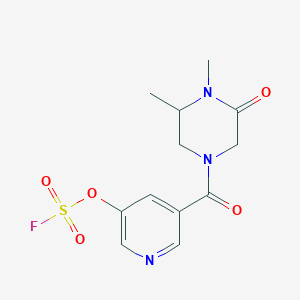

![3-(2-(6-(tert-Butyl)-1H-benzo[d]imidazol-2-yl)ethyl)cyclobutanone hydrochloride](/img/structure/B2450525.png)

![4-((4-methoxyphenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2450531.png)

![1,4-Dimethyl 2-[(4-{[2,5-bis(methoxycarbonyl)phenyl]carbamothioyl}piperazine-1-carbothioyl)amino]benzene-1,4-dicarboxylate](/img/structure/B2450532.png)

![1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B2450537.png)

![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)

![1-(PYRROLIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE](/img/structure/B2450541.png)

![7-butyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2450544.png)

![7-(4-chlorophenyl)-1,3-dimethyl-8-(2-methylphenyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2450546.png)